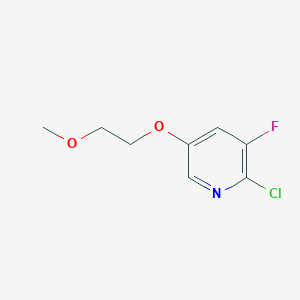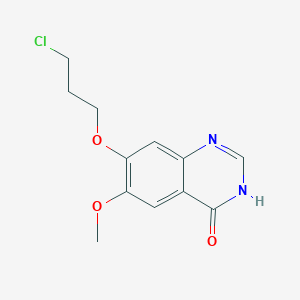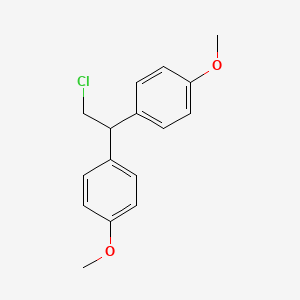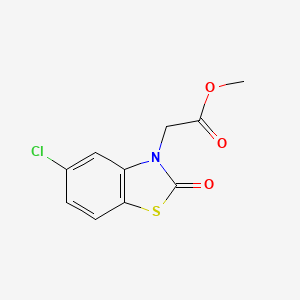
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine
描述
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring using halogenating agents such as chlorine gas or fluorine-containing reagents.
Etherification: Attachment of the methoxy-ethoxy group through nucleophilic substitution reactions, often using alkyl halides and appropriate base catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Techniques such as distillation, crystallization, or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyridines, while oxidation or reduction could lead to different functionalized derivatives.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use as a building block in the production of agrochemicals, dyes, or other industrial chemicals.
作用机制
The mechanism of action of 2-Chloro-3-fluoro-5-(2-methoxyethoxy)pyridine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-Chloro-3-fluoro-5-methoxy-pyridine: Lacks the ethoxy group, which might influence its reactivity and applications.
2-Chloro-3-fluoro-5-ethoxy-pyridine: Similar structure but different substituent, potentially leading to different chemical properties.
属性
分子式 |
C8H9ClFNO2 |
|---|---|
分子量 |
205.61 g/mol |
IUPAC 名称 |
2-chloro-3-fluoro-5-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H9ClFNO2/c1-12-2-3-13-6-4-7(10)8(9)11-5-6/h4-5H,2-3H2,1H3 |
InChI 键 |
XFGRILLBGPTIRN-UHFFFAOYSA-N |
规范 SMILES |
COCCOC1=CC(=C(N=C1)Cl)F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [(3,3,3-trifluoro-1-methylpropyl)sulfonyl]-](/img/structure/B8284773.png)


![methyl [5-(4-chlorophenyl)-3-methyl-1H-pyrazol-4-yl]acetate](/img/structure/B8284798.png)


![1'-Methyl-1-phenylhexahydrospiro[oxazolo[3,4-a]pyridine-3,4'-piperidine]](/img/structure/B8284813.png)





